

An In-Depth Technical Guide to 2-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

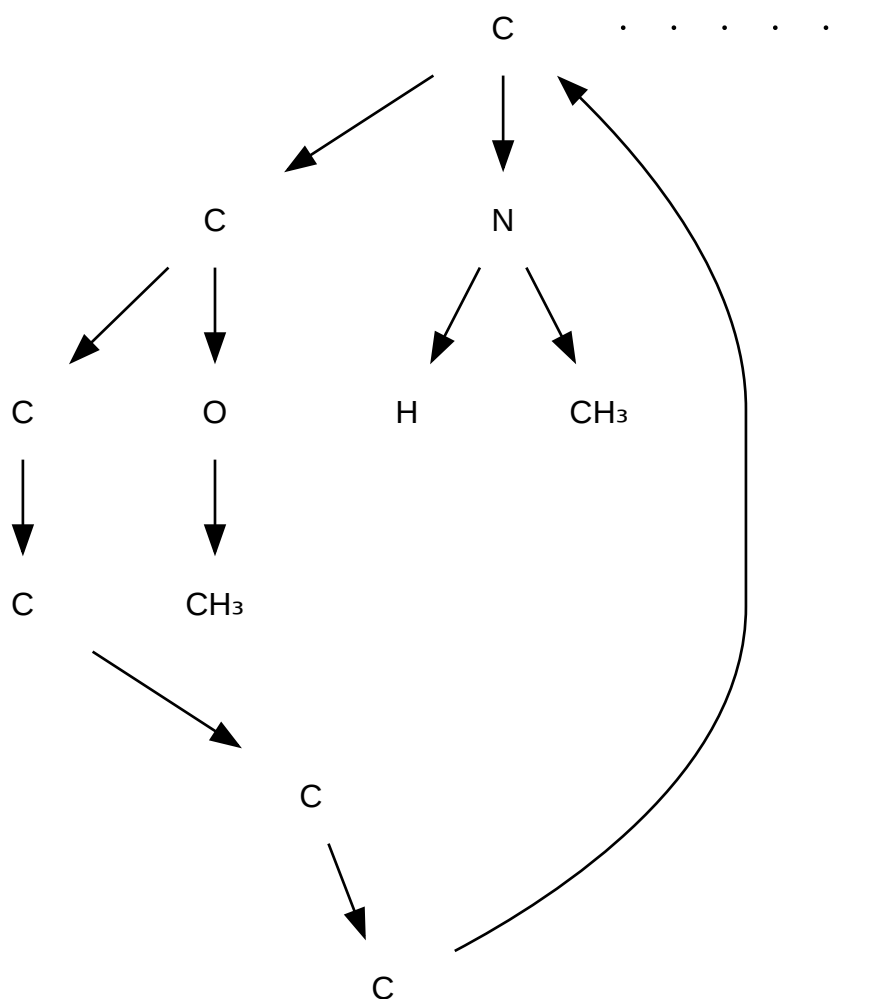
Cat. No.: B082676

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **2-Methoxy-N-methylaniline** (CAS No. 10541-78-3), a key organic intermediate. It details the compound's structural formula, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information. The content is structured to serve as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a methylamino group (-NHCH₃) at positions 2 and 1, respectively.



[Click to download full resolution via product page](#)

Figure 1: 2D Structural Representation of **2-Methoxy-N-methylaniline**

The key identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	2-methoxy-N-methylaniline[1]
Synonyms	N-methyl-o-anisidine, N-Methyl-2-anisidine, Benzenamine, 2-methoxy-N-methyl-[2][3][4]
CAS Number	10541-78-3[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₁₁ NO[1][2][3][4][5][6]
Molecular Weight	137.18 g/mol [1][2][5][6]
SMILES	CNc1ccccc1OC[5]
InChI	1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3[1][3][4][5]
InChIKey	KNZWULOUXYKBLH-UHFFFAOYSA-N[1][3][4][5]

Physicochemical Properties

This section tabulates the key physical and chemical properties of **2-Methoxy-N-methylaniline**.

Property	Value
Appearance	Pale yellow solid or liquid[3][4]
Melting Point	30-34 °C[2][4][5]
Boiling Point	207.9 ± 13.0 °C at 760 mmHg[2]
Density	1.0 ± 0.1 g/cm ³ [2]
Flash Point	98 °C (closed cup)[5]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C[2]
LogP	1.81[2]
pKa	4.80 ± 0.10 (Predicted)[4]

Spectroscopic Data

The structural identity and purity of **2-Methoxy-N-methylaniline** are typically confirmed using various spectroscopic techniques. Key data are summarized below.

Spectrum Type	Data Highlights
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 6.89 (t, J = 7.4 Hz, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH ₃), 2.91 (s, 3H, NCH ₃). [7]
¹³ C NMR	(101 MHz, CDCl ₃) δ (ppm): 146.80, 139.29, 121.25, 116.19, 109.18, 55.28, 30.26. [7]
Mass Spec. (GC-MS)	m/z: 137.08 (Calculated: 137.11) [7]
Infrared (IR)	Vapor phase IR spectral data are available for this compound. [1]

Experimental Protocols

A common method for synthesizing **2-Methoxy-N-methylaniline** is the N-methylation of 2-methoxyaniline (o-anisidine) using methanol as a methylating agent over a heterogeneous catalyst.

Principle: The reaction proceeds via a borrowing hydrogen mechanism, where the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then reacts with the primary amine to form an imine. Subsequent reduction of the imine yields the desired N-methylated product.

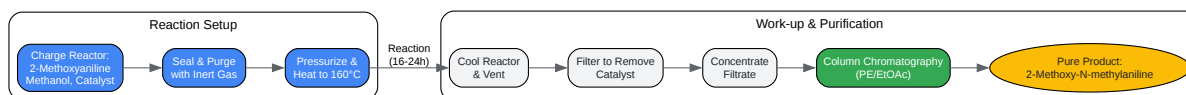
Materials:

- 2-Methoxyaniline (o-anisidine)
- Methanol (reagent and solvent)
- Heterogeneous Catalyst (e.g., Ni/ZnAlOx)[\[8\]](#)

- Inert Gas (Nitrogen or Argon)
- Ethyl Acetate (EtOAc)
- Petroleum Ether (PE)
- Sodium Sulfate (Na_2SO_4)
- High-pressure autoclave reactor

Procedure:

- Catalyst Activation: The catalyst is prepared and activated as per literature procedures (e.g., calcination followed by reduction under H_2/Ar).^[8]
- Reactor Charging: To a high-pressure autoclave, add 2-methoxyaniline (1.0 mmol), the activated catalyst (e.g., 40 mg), and methanol (10 mL).^[8]
- Inerting: Seal the reactor and purge several times with an inert gas (e.g., Nitrogen) to remove air. Pressurize the reactor to the desired pressure (e.g., 1 MPa N_2).^[8]
- Reaction: Heat the mixture to the reaction temperature (e.g., 160 °C) with constant stirring.^[8] Monitor the reaction progress by taking aliquots and analyzing via GC-MS.
- Work-up: After completion (typically 16-24 hours), cool the reactor to room temperature and vent the pressure.
- Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to remove excess methanol. The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1) to yield pure **2-Methoxy-N-methylaniline**.^[7]
- Drying: Combine the pure fractions, remove the solvent in vacuo, and dry the final product over anhydrous Na_2SO_4 .



[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis and purification of **2-Methoxy-N-methylaniline**.

The identity and purity of the synthesized product must be rigorously confirmed.

Procedure:

- Thin-Layer Chromatography (TLC): Initially, assess the purity of the column fractions and the final product against the starting material.
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight of the product (m/z 137) and determine its purity.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ^1H and ^{13}C NMR spectra to confirm the precise molecular structure. The resulting spectra should match the reference data.[7]
- Infrared (IR) Spectroscopy: Use IR spectroscopy to identify characteristic functional groups.



[Click to download full resolution via product page](#)

Figure 3: Logical workflow for the analytical characterization of the final product.

Safety and Handling

2-Methoxy-N-methylaniline is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Class	Details
GHS Pictogram	GHS07 (Exclamation Mark)[4][5]
Signal Word	Warning[4][5]
Hazard Statements	H302: Harmful if swallowed.[1][5] H317: May cause an allergic skin reaction.[1][5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P272: Contaminated work clothing should not be allowed out of the workplace.[5] P280: Wear protective gloves/eye protection/face protection.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Storage	Keep in a dark, cool, dry, and well-ventilated place.[4][9] Store under an inert atmosphere.[4]
Personal Protective Eq.	Use N95 (US) dust mask, chemical safety goggles, and gloves.[5]

Applications

As an organic synthesis intermediate, **2-Methoxy-N-methylaniline** serves as a building block for more complex molecules. Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where the substituted aniline moiety is a common feature in bioactive compounds.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-N-methylaniline | C₈H₁₁NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-N-methylaniline | CAS#:10541-78-3 | Chemsrsc [chemsrc.com]
- 3. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]
- 4. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]
- 5. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxy-N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082676#2-methoxy-n-methylaniline-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com